Ethyl(diiodo)indigane

Description

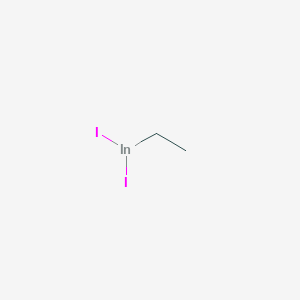

Ethyl(diiodo)indigane (CAS: 37865-57-9) is an organoindium compound with the molecular formula C₂H₅I₂In and a molecular weight of 397.69 g/mol . Its structure consists of an indium atom bonded to two iodine atoms and an ethyl group, forming a trigonal planar geometry. Key physicochemical properties include:

Properties

CAS No. |

37865-57-9 |

|---|---|

Molecular Formula |

C2H5I2In |

Molecular Weight |

397.69 g/mol |

IUPAC Name |

ethyl(diiodo)indigane |

InChI |

InChI=1S/C2H5.2HI.In/c1-2;;;/h1H2,2H3;2*1H;/q;;;+2/p-2 |

InChI Key |

ALSCZKNMZXXGOB-UHFFFAOYSA-L |

Canonical SMILES |

CC[In](I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(diiodo)indigane typically involves the iodination of an indigane precursor. One common method includes the reaction of an indigane compound with iodine or iodides in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for the precise control of reaction conditions and the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl(diiodo)indigane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: The diiodo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized indigane compounds .

Scientific Research Applications

Ethyl(diiodo)indigane has several scientific research applications, including:

Biology: Studied for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Ethyl(diiodo)indigane involves its interaction with molecular targets through the iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include oxidative addition and reductive elimination processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 10,11-diiodo Undec-10-enoate (CAS: 94166-55-9)

- Molecular formula : C₁₃H₂₂I₂O₂

- Molecular weight : 448.13 g/mol

- Key features : A diiodinated ester with iodine atoms on an unsaturated carbon chain. Unlike ethyl(diiodo)indigane, this compound lacks a metal center, making it more reactive in organic esterification and hydrolysis reactions .

| Property | This compound | Ethyl 10,11-diiodo Undec-10-enoate |

|---|---|---|

| Core element | Indium | Carbon |

| Iodine substituents | 2 (bonded to In) | 2 (on alkene chain) |

| Applications | Catalysis (proposed) | Organic synthesis intermediates |

1-tert-Butyl-3-iodo-4-(2-iodoethyl)-1H-pyrrole derivatives

- Molecular formula : Variable (e.g., C₁₅H₂₀I₂N for Entry 2b in )

- Key features : Diiodinated pyrrole derivatives synthesized via iodocyclization. These compounds exhibit rapid reaction kinetics (formation within 5 minutes) and are used in heterocyclic chemistry for functionalized pyrrole synthesis .

| Property | This compound | Diiodo-pyrrole derivatives |

|---|---|---|

| Reactivity | Moderate (In–I bond lability) | High (fast cyclization reactions) |

| Synthetic method | Not reported | Iodocyclization/ring cleavage |

3,5-Diiodo-4-(4'-methoxyphenoxy)phenylacetic acid (CAS: Not provided)

- Molecular formula : C₁₅H₁₁I₂O₄

- Key features : A diiodinated aromatic acid with applications in medicinal chemistry. Demethylation of this compound yields bioactive derivatives .

| Property | This compound | 3,5-Diiodo-phenylacetic acid |

|---|---|---|

| Functional groups | Ethyl, In–I bonds | Carboxylic acid, aryl ether |

| Bioactivity | Not studied | Antifungal/antibacterial potential |

Comparative Reactivity and Stability

- Thermal stability : this compound’s In–I bonds are less thermally stable than C–I bonds in organic diiodo compounds (e.g., diiodo-pyrroles), limiting its use in high-temperature reactions .

- Electrophilicity : The indium center in this compound enhances electrophilic character compared to purely organic diiodo compounds, making it a candidate for Lewis acid catalysis .

Spectral and Analytical Data

- UV-Vis spectra : Diiodo-pyrroles show strong absorption near 413 nm due to π→π* transitions in conjugated systems , whereas this compound’s spectral data are unreported.

- NMR shifts: Diiodo-pyrroles exhibit distinct H-1 and H-4 chemical-shift differences (e.g., 0.94 ppm for compound 12 in ), while organoindium compounds often show broader peaks due to quadrupolar relaxation of indium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.